2,4,5-Tribromoimidazole

Catalog No.
S594875
CAS No.
2034-22-2
M.F
C3HBr3N2
M. Wt
304.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Tribromoimidazole

CAS Number

2034-22-2

Product Name

2,4,5-Tribromoimidazole

IUPAC Name

2,4,5-tribromo-1H-imidazole

Molecular Formula

C3HBr3N2

Molecular Weight

304.77 g/mol

InChI

InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)

InChI Key

JCGGPCDDFXIVQB-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N1)Br)Br)Br

Synonyms

2,4,5-tribromoimidazole, 2,4,5-tribromoimidazole cadmium salt (2:1)

Canonical SMILES

C1(=C(N=C(N1)Br)Br)Br

Uncoupler of Oxidative Phosphorylation:

2,4,5-Tribromoimidazole has been studied for its ability to disrupt cellular energy production. Studies have shown that it acts as an uncoupler of oxidative phosphorylation, a process by which cells generate ATP (adenosine triphosphate), the primary source of cellular energy. Uncouplers disrupt the proton gradient across the mitochondrial membrane, preventing the efficient conversion of ADP (adenosine diphosphate) to ATP. This can lead to various cellular dysfunctions and ultimately cell death. Research suggests that 2,4,5-tribromoimidazole and its derivatives exhibit similar uncoupling activity in vitro and in vivo, although the exact mechanisms may differ [].

Potential Toxicity:

Due to its uncoupling activity, 2,4,5-tribromoimidazole has been investigated for its potential toxic effects. Studies in rats have shown that the compound can induce poisoning symptoms characteristic of uncouplers, including hindlimb incoordination and neuronal necrosis (cell death) in the central nervous system [, ]. These findings highlight the importance of handling this compound with caution and adhering to safety protocols.

Occurrence in Nature:

While primarily studied as a synthetic compound, 2,4,5-tribromoimidazole or its close analogs have been tentatively identified in the egg masses of certain marine mollusks belonging to the Muricidae family []. The exact function of this compound in these organisms is yet to be elucidated. Further research is needed to understand the role and significance of this compound in the natural world.

2,4,5-Tribromoimidazole is a halogenated derivative of imidazole, characterized by the presence of three bromine atoms at the 2, 4, and 5 positions of the imidazole ring. Its molecular formula is C3HBr3N2C_3HBr_3N_2, and it has a molecular weight of approximately 304.77 g/mol. This compound is notable for its potential biological activities and applications in various fields, including agriculture and pharmaceuticals. The unique arrangement of bromine atoms contributes to its chemical reactivity and interaction capabilities.

  • Reductive Debromination: The compound can undergo reductive debromination when treated with dry tetramethylammonium fluoride in polar aprotic solvents like dimethyl sulfoxide. This reaction typically yields various fluorinated products rather than simple substitution reactions .
  • Alkylation Reactions: It can be alkylated to form various derivatives, which are useful in synthesizing more complex organic molecules .
  • Halogen Interactions: The compound exhibits significant halogen interactions, which can influence its structural properties and reactivity .

2,4,5-Tribromoimidazole has demonstrated various biological activities:

  • Insecticidal and Herbicidal Properties: Research indicates that halogenated imidazoles exhibit insecticidal, acaricidal, and herbicidal activities. This makes them valuable in agricultural applications for pest control .
  • Pharmacological Potential: The imidazole moiety is often found in biologically active compounds, suggesting that 2,4,5-tribromoimidazole may also possess pharmacological properties relevant to drug development .

Several methods exist for synthesizing 2,4,5-tribromoimidazole:

  • Bromination of Imidazole: The most straightforward method involves the bromination of imidazole using bromine in an appropriate solvent. This method allows for the selective introduction of bromine atoms at the desired positions on the imidazole ring .
  • Alkylation Reactions: Alkylation of 1-alkylimidazoles with bromine-containing reagents can also yield 2,4,5-tribromoimidazole derivatives .

The applications of 2,4,5-tribromoimidazole span multiple fields:

  • Agriculture: Due to its insecticidal and herbicidal properties, it finds use as a pesticide or herbicide in crop protection strategies .
  • Pharmaceuticals: Its potential as a precursor for biologically active compounds makes it valuable in medicinal chemistry .

Studies on the interactions of 2,4,5-tribromoimidazole reveal its capability to form various non-covalent interactions:

  • Halogen Bonding: The presence of bromine allows for unique halogen bonding interactions that can influence molecular recognition processes .
  • Solvent Effects: Interaction studies indicate that the choice of solvent significantly impacts the reactivity and product distribution during chemical transformations involving this compound .

Several compounds share structural similarities with 2,4,5-tribromoimidazole. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
2,4-Dibromoimidazole0.68Fewer bromine substituents; less biological activity.
1-Methyl-2,4,5-Tribromoimidazole0.96Methyl group alters reactivity and solubility.
2-Bromoimidazole0.67Only one bromine; different biological properties.
1-Methylimidazole0.67Lacks bromination; serves as a base structure.
2-Bromo-1-methylimidazole0.68Different substitution pattern; altered activity.

The presence of three bromine atoms in specific positions gives 2,4,5-tribromoimidazole distinct chemical properties and biological activities compared to its analogs.

XLogP3

2

LogP

1.96 (LogP)

UNII

50V0252S9A

Related CAS

73941-35-2 (cadmium[2:1]salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95.56%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (86.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2034-22-2

Wikipedia

2,4,5-tribromoimidazole

Dates

Modify: 2023-08-15

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